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Compound of Interest

Compound Name: 2-Methoxy-4-nitroaniline

Cat. No.: B147289 Get Quote

Application Notes and Protocols for the Synthesis
of 2-Methoxy-4-nitroaniline
Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Methoxy-4-nitroaniline is a valuable intermediate in the synthesis of various organic

molecules, including pharmaceuticals and dyes. Its preparation from o-methoxyaniline involves

a multi-step synthesis that requires careful control of reaction conditions to ensure high yield

and purity. The most common and effective method involves a three-step sequence: acetylation

of the amino group of o-methoxyaniline, followed by regioselective nitration of the activated

aromatic ring, and subsequent hydrolysis of the acetyl group to yield the desired product. This

protocol provides a detailed procedure for this synthesis.

The initial acetylation step serves to protect the amino group, preventing its oxidation during

the subsequent nitration and directing the nitration to the desired para position relative to the

methoxy group. The methoxy group is an ortho, para-directing activator, and with the ortho

position blocked, the nitro group is predominantly introduced at the para position. The final

hydrolysis step removes the acetyl protecting group to yield 2-Methoxy-4-nitroaniline.

Experimental Protocols
This synthesis is divided into three main stages:
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Acetylation of o-Methoxyaniline to form 2-Methoxyacetanilide.

Nitration of 2-Methoxyacetanilide to form 2-Methoxy-4-nitroacetanilide.

Hydrolysis of 2-Methoxy-4-nitroacetanilide to form 2-Methoxy-4-nitroaniline.

Materials and Reagents:
o-Methoxyaniline

Glacial Acetic Acid

Acetic Anhydride (alternative for acetylation)

Fuming Nitric Acid

Concentrated Sulfuric Acid

Sodium Hydroxide

Deionized Water

Ice

Step 1: Acetylation of o-Methoxyaniline
This initial step protects the amino group of o-methoxyaniline as an acetamide to prevent

unwanted side reactions during the subsequent nitration.[1]

Procedure:

In a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and a

distillation setup, add 123.2 g (1.0 mol) of o-methoxyaniline and 150 g (2.5 mol) of glacial

acetic acid.[2]

Heat the mixture to 115°C and maintain this temperature.[1][2]

During the reaction, water will be generated. This can be removed from the reaction system

via reactive distillation.[2]
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The reaction is typically carried out for 6 hours.[1][2]

Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the complete

consumption of o-methoxyaniline.

Once the reaction is complete, allow the resulting acetic acid solution of 2-

methoxyacetanilide to cool to room temperature. This solution is used directly in the next

step without further purification.[1][2]

Step 2: Nitration of 2-Methoxyacetanilide
The protected aniline is nitrated at the para position relative to the activating methoxy group.[1]

Procedure:

Cool the acetic acid solution of 2-methoxyacetanilide from Step 1 to 0-5°C in an ice-salt bath.

[1]

In a separate beaker, prepare a pre-cooled nitrating mixture by carefully and slowly adding

60 mL of fuming nitric acid to 100 mL of concentrated sulfuric acid, while keeping the mixture

in an ice bath.[1]

Slowly add the pre-cooled nitrating mixture dropwise to the stirred 2-methoxyacetanilide

solution.

Crucially, maintain the internal temperature of the reaction mixture below 10°C throughout

the addition to prevent over-nitration and side product formation.[1]

After the complete addition of the nitrating mixture, continue stirring the reaction mixture at 0-

5°C for an additional hour.[1]

Pour the reaction mixture slowly onto 1 kg of crushed ice with vigorous stirring.[1]

The yellow solid product, 2-methoxy-4-nitroacetanilide, will precipitate.

Collect the precipitate by vacuum filtration and wash the solid with copious amounts of cold

water until the washings are neutral to litmus paper.[1]
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Dry the product in a vacuum oven at 60°C.[1]

Step 3: Hydrolysis of 2-Methoxy-4-nitroacetanilide
The final step involves the removal of the acetyl protecting group by alkaline hydrolysis to yield

2-methoxy-4-nitroaniline.[1]

Procedure:

In a 1 L round-bottom flask, suspend the dried 2-methoxy-4-nitroacetanilide (approximately

0.9 mol based on the previous step) in 500 mL of water.[1]

Prepare a solution of 72 g (1.8 mol) of sodium hydroxide in 200 mL of water and add it to the

suspension.[1][3]

Heat the mixture to 100°C and reflux for 2 hours with stirring. The solid will gradually dissolve

as the hydrolysis proceeds.[1][3]

After the reaction is complete, cool the reaction solution to 0-5°C.[4]

The final product, 2-Methoxy-4-nitroaniline, will precipitate as a yellow crystalline solid.

Collect the product by vacuum filtration and wash the filter cake with cold deionized water (3

x 100 mL).[1]

Dry the product to a constant weight at 80°C.[1][4] An overall yield of approximately 93-95%

can be expected.[1][2]

Data Presentation
Table 1: Reactant and Reagent Quantities for the Synthesis of 2-Methoxy-4-nitroaniline.
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Step
Reactant/Re
agent

Molecular
Weight (
g/mol )

Quantity Moles Molar Ratio

1. Acetylation

o-

Methoxyanilin

e

123.15 123.2 g 1.0 1

Glacial Acetic

Acid
60.05 150 g 2.5 2.5

2. Nitration

2-

Methoxyacet

anilide

165.19 (from Step 1) ~1.0 1

Fuming Nitric

Acid
63.01 60 mL - -

Concentrated

Sulfuric Acid
98.08 100 mL - -

3. Hydrolysis

2-Methoxy-4-

nitroacetanilid

e

210.18 (from Step 2) ~0.9 1

Sodium

Hydroxide
40.00 72 g 1.8 2

Table 2: Reaction Conditions and Yields.
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Step Parameter Value

1. Acetylation Temperature 115°C[1][2]

Reaction Time 6 hours[1][2]

Solvent Glacial Acetic Acid[1][2]

Yield Quantitative (used in situ)[1]

2. Nitration Temperature 0-10°C[1]

Reaction Time 1 hour (post-addition)[1]

Solvent Acetic Acid[1]

3. Hydrolysis Temperature 100°C (Reflux)[1][3]

Reaction Time 2 hours[1][3]

Solvent Water[1][3]

Overall Yield 93-95%[1][2]

Mandatory Visualization

o-Methoxyaniline Acetylation
(Acetic Acid, 115°C) 2-Methoxyacetanilide Nitration

(HNO₃, H₂SO₄, 0-10°C) 2-Methoxy-4-nitroacetanilide Hydrolysis
(NaOH, 100°C) 2-Methoxy-4-nitroaniline

Click to download full resolution via product page

Caption: Synthetic pathway for 2-Methoxy-4-nitroaniline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methoxyaniline-to-produce-2-methoxy-4-nitroaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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